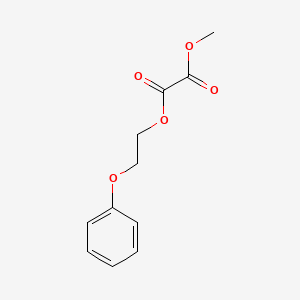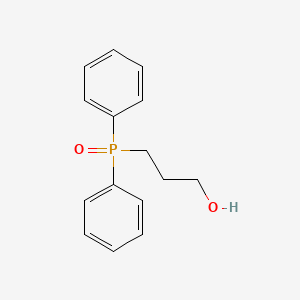
2-(2,2,2-Trifluoro-1-hydroxyethylidene)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-Trifluoro-1-hydroxyethylidene)cyclohexanone is an organic compound with the molecular formula C8H9F3O2 It is characterized by the presence of a trifluoromethyl group and a hydroxyethylidene group attached to a cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoro-1-hydroxyethylidene)cyclohexanone typically involves the reaction of cyclohexanone with trifluoroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products. The compound is then purified using techniques such as distillation or crystallization to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,2-Trifluoro-1-hydroxyethylidene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
2-(2,2,2-Trifluoro-1-hydroxyethylidene)cyclohexanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,2,2-Trifluoro-1-hydroxyethylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2,2-Trifluoro-1-hydroxyethyl)cyclohexanone
- 2-(3-hydroxybenzylidene)-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone
- 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone
Uniqueness
2-(2,2,2-Trifluoro-1-hydroxyethylidene)cyclohexanone is unique due to its specific trifluoromethyl and hydroxyethylidene groups, which impart distinct chemical and physical properties. These properties make it valuable for various applications, particularly in the synthesis of fluorinated organic compounds and materials .
Propiedades
Número CAS |
7589-31-3 |
|---|---|
Fórmula molecular |
C8H9F3O2 |
Peso molecular |
194.15 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C8H9F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h13H,1-4H2 |
Clave InChI |
VWPSDYWFLBTJCE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(=C(C(F)(F)F)O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,7-Tetrachloro-2-[2-chloro-5-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462765.png)
![N-[2-(dimethylamino)ethyl]-12-oxo-5a,11a-dihydro-5,13-diazatetracene-4-carboxamide](/img/structure/B12462771.png)

![5,5'-carbonylbis[2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B12462790.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B12462797.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12462798.png)
![3-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}benzonitrile](/img/structure/B12462801.png)
![ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462805.png)

![2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B12462825.png)
![N-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxol-5-amine](/img/structure/B12462827.png)
![2-[5-(4-bromophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12462833.png)
